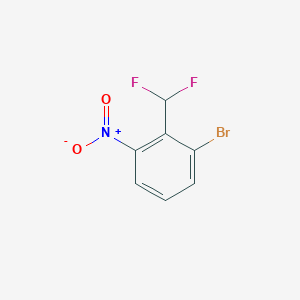
1-Bromo-2-(difluoromethyl)-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(difluoromethyl)-3-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethyl group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-(difluoromethyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 2-(difluoromethyl)-3-nitrobenzene. This reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution.
Another method involves the nitration of 1-bromo-2-(difluoromethyl)benzene. This process uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group into the aromatic ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for yield and purity, using advanced techniques and equipment to control reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
1-Bromo-2-(difluoromethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The difluoromethyl group can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often require a catalyst or specific conditions to proceed efficiently.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the difluoromethyl group.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Reduction Reactions: The major product is 1-bromo-2-(difluoromethyl)-3-aminobenzene.
Oxidation Reactions: Products can include carboxylic acids, aldehydes, or ketones, depending on the extent of oxidation.
科学的研究の応用
1-Bromo-2-(difluoromethyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 1-Bromo-2-(difluoromethyl)-3-nitrobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group via a series of electron transfer steps facilitated by the reducing agent.
類似化合物との比較
Similar Compounds
1-Bromo-2-(difluoromethyl)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.
2-Bromo-1-(difluoromethyl)benzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-Bromo-4-(difluoromethyl)benzene: The position of the difluoromethyl group affects its chemical properties and reactivity.
Uniqueness
1-Bromo-2-(difluoromethyl)-3-nitrobenzene is unique due to the presence of both a nitro group and a difluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and makes it a valuable compound for various chemical transformations and applications.
特性
分子式 |
C7H4BrF2NO2 |
|---|---|
分子量 |
252.01 g/mol |
IUPAC名 |
1-bromo-2-(difluoromethyl)-3-nitrobenzene |
InChI |
InChI=1S/C7H4BrF2NO2/c8-4-2-1-3-5(11(12)13)6(4)7(9)10/h1-3,7H |
InChIキー |
AXCVJURTKGSHLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)C(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


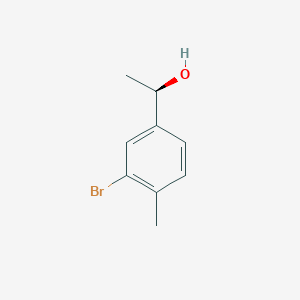
![2-Amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13581776.png)
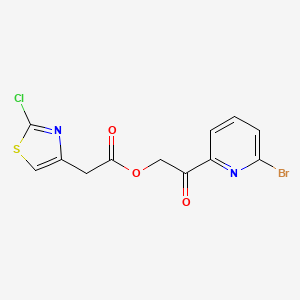
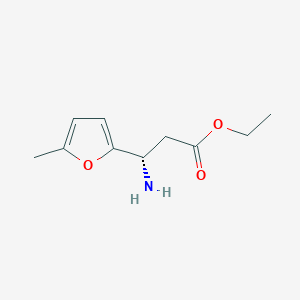
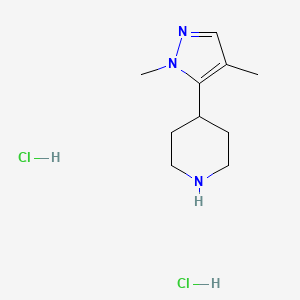
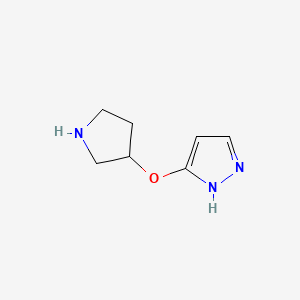
![tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers](/img/structure/B13581815.png)
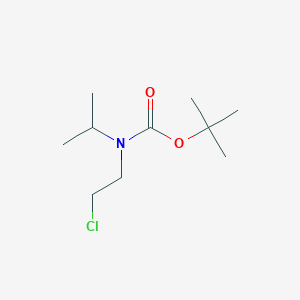
![2,7-Diazaspiro[4.4]nonane-1,3-dione](/img/structure/B13581829.png)
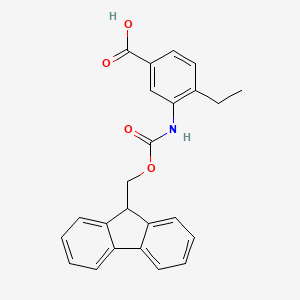
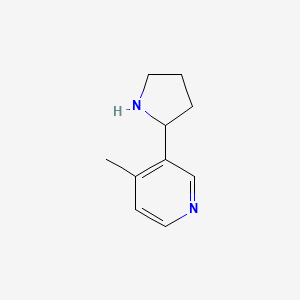
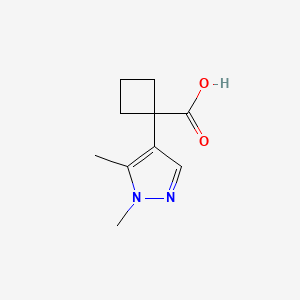
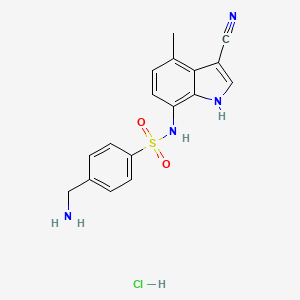
![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13581859.png)
